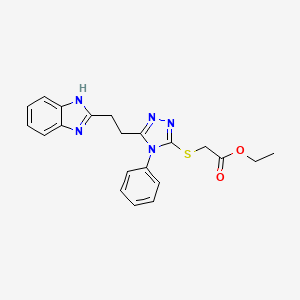
Phosphonic acid, butyl-, monoethyl ester, anhydride with diethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride typically involves the reaction of butyl(ethoxy)phosphinic acid with diethoxyphosphinic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
The process may include additional purification steps to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphinic acids, while reduction may produce phosphine derivatives .
Aplicaciones Científicas De Investigación
Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and facilitating various catalytic processes. It may also interact with biological molecules, influencing cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Butylphosphinic acid
- Ethoxyphosphinic acid
- Diethoxyphosphinic acid
Uniqueness
Butyl(ethoxy)phosphinic acid diethoxyphosphinic anhydride is unique due to its specific combination of butyl and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specialized research applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
63886-51-1 |
|---|---|
Fórmula molecular |
C10H24O6P2 |
Peso molecular |
302.24 g/mol |
Nombre IUPAC |
[butyl(ethoxy)phosphoryl] diethyl phosphate |
InChI |
InChI=1S/C10H24O6P2/c1-5-9-10-17(11,13-6-2)16-18(12,14-7-3)15-8-4/h5-10H2,1-4H3 |
Clave InChI |
IMAZMHCGEUDCNH-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(OCC)OP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)





